molecular formula C9H7IO2 B176876 2-Iodocinnamic acid CAS No. 1643-34-1

2-Iodocinnamic acid

Cat. No.: B176876
CAS No.: 1643-34-1
M. Wt: 274.05 g/mol
InChI Key: SBCFNNJYIXFMFS-UHFFFAOYSA-N
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Description

2-Iodocinnamic acid is a valuable chemical building block in organic synthesis and drug discovery research. The iodine atom on the aromatic ring makes this compound an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, which are pivotal for constructing complex biaryl and conjugated systems . These frameworks are core structures in many active pharmaceutical ingredients and functional materials. Researchers can leverage the reactivity of the iodine substituent for further functionalization, while the cinnamic acid backbone offers a known pharmacophore . The cinnamic acid scaffold, from which this derivative is built, is recognized in scientific literature for its broad pharmacological potential. Studies on cinnamic acid and its derivatives have reported a wide spectrum of biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant effects . This makes this compound a promising starting point for the synthesis and hit-to-lead optimization of novel bioactive compounds in medicinal chemistry campaigns . Furthermore, its structural features are of interest in the development of advanced materials. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-iodophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCFNNJYIXFMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601301031
Record name 3-(2-Iodophenyl)-2-propenoic acid
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Molecular Weight

274.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643-34-1
Record name 3-(2-Iodophenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643-34-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Iodophenyl)-2-propenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Iodocinnamic Acid and Its Derivatives

Direct Halogenation Approaches

Direct halogenation focuses on introducing an iodine atom onto a pre-existing cinnamic acid framework. This is typically achieved through electrophilic aromatic substitution, where the phenyl ring of cinnamic acid or its derivatives reacts with a potent iodinating agent. The success of this approach hinges on the reactivity of the iodinating species and the reaction conditions employed.

Iodination of Cinnamic Acid Precursors

The most straightforward route involves the direct iodination of cinnamic acid itself. This requires an electrophilic iodine source capable of reacting with the aromatic ring.

Iodine monochloride (ICl) serves as an effective reagent for the synthesis of aromatic iodides. exaxol.com Due to the electronegativity difference between iodine and chlorine, the ICl molecule is polarized, acting as a source of an electrophilic iodine cation (I+). wikipedia.org In the context of synthesizing 2-Iodocinnamic acid, the reaction involves the electrophilic substitution of a hydrogen atom on the phenyl ring of cinnamic acid.

The reaction is typically conducted in a suitable solvent, such as glacial acetic acid, which can dissolve both the cinnamic acid and the iodine monochloride. wikipedia.orgorgsyn.orgsigmaaldrich.com The use of acidic conditions can further facilitate the reaction. smolecule.com The process involves the attack of the electron-rich aromatic ring on the iodine atom of ICl, leading to the formation of an intermediate which then loses a proton to yield the final this compound product.

N-Iodosuccinimide (NIS) is another widely used reagent for electrophilic iodination. organic-chemistry.org It is considered a milder and often more selective source of electrophilic iodine compared to ICl. For the iodination of less reactive or sensitive aromatic compounds, NIS is frequently employed in conjunction with an acid catalyst. organic-chemistry.org

The synthesis of this compound using NIS would involve the activation of NIS by an acid, such as trifluoroacetic acid, to generate a more potent electrophilic iodine species. organic-chemistry.org This species then undergoes an electrophilic aromatic substitution reaction with cinnamic acid. smolecule.com While direct iodination of cinnamic acids with NIS is a known method, the reaction's efficiency can be highly dependent on the specific substrate and conditions, as NIS may not be reactive enough for all aromatic systems without strong activation. vulcanchem.com

MethodIodinating AgentTypical ConditionsMechanism
Iodine Monochloride MediatedIodine Monochloride (ICl)Glacial Acetic Acid SolventElectrophilic Aromatic Substitution
N-Iodosuccinimide AssistedN-Iodosuccinimide (NIS)Requires acid catalyst (e.g., Trifluoroacetic Acid)Electrophilic Aromatic Substitution
Iodine Monochloride Mediated Reactions

Pre-functionalized Cinnamic Acid Derivatives

The direct halogenation strategies described above are not limited to the parent cinnamic acid molecule. They can also be applied to pre-functionalized cinnamic acid derivatives. For instance, cinnamic acids bearing other substituents on the phenyl ring can be subjected to iodination with ICl or NIS. The position of the incoming iodine atom will be directed by the electronic nature and steric hindrance of the substituents already present on the ring. Furthermore, palladium-catalyzed methods have been developed for the site-selective C-H iodination of hydrocinnamic acids, which are related saturated analogues, using specific directing groups to control the position of iodination. chinesechemsoc.org

Condensation and Olefination Strategies

An alternative to direct iodination is to construct the cinnamic acid backbone from smaller, pre-iodinated molecules. This approach involves forming the characteristic α,β-unsaturated carboxylic acid structure through a carbon-carbon bond-forming reaction.

Knoevenagel Condensation with Iodinated Benzaldehyde (B42025) Precursors

The Knoevenagel condensation is a powerful reaction in organic synthesis for forming C=C bonds. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.org

ReactionAldehydeActive Methylene SourceCatalyst/SolventKey Feature
Knoevenagel-Doebner Condensation2-IodobenzaldehydeMalonic AcidPyridineCondensation followed by decarboxylation

Horner-Wadsworth-Emmons Olefination for Substituted Cinnamic Acid Esters

The Horner-Wadsworth-Emmons (HWE) reaction stands as a reliable and highly stereoselective method for the formation of alkenes, and it is widely employed in the synthesis of substituted cinnamic acid esters. researchgate.netbeilstein-journals.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wiley-vch.de Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic phosphonate carbanions and the simple removal of the water-soluble dialkyl phosphate (B84403) byproduct. wiley-vch.de

Multi-Step Synthesis from Arene Substrates

The synthesis of complex cinnamic acid esters, such as those with iodo-substituents, often begins with simpler arene substrates. A multi-step approach allows for the sequential introduction of functional groups. For instance, a synthetic pathway can be designed starting from a basic arene, which undergoes functionalization to introduce an iodine and a formyl group (aldehyde), setting the stage for the key olefination step.

A representative multi-step synthesis could involve the iodination of a suitable benzaldehyde derivative. Alternatively, a more complex route, such as the Catellani reaction, can be used to multifunctionalize an arene ring in a single sequence. This type of reaction can utilize an aryl iodide (like 1,2-diiodobenzene) and an acrylate (B77674) ester to build the cinnamate (B1238496) backbone directly on the arene substrate. beilstein-journals.org

Following the preparation of the required 2-iodobenzaldehyde, the HWE reaction is employed. The aldehyde is treated with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base to yield the corresponding this compound ester. This method provides a versatile and controlled route from simple arenes to specifically substituted cinnamic acid derivatives.

Stereoselective Pathway Development

A key advantage of the Horner-Wadsworth-Emmons reaction is its inherent stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). wiley-vch.de This selectivity arises from the thermodynamic stability of the trans-oxaphosphetane intermediate in the reaction mechanism. The (E)-isomer is often less soluble than the (Z)-isomer in the reaction solvent, allowing for its separation via precipitation. wiley-vch.de

However, the stereochemical outcome can be influenced and even reversed. Modified HWE reagents have been developed to achieve high (Z)-selectivity. For example, the use of specific phosphonate reagents, such as ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoates, which are structurally similar to Still-Gennari reagents, has been shown to produce (Z)-alkenes with excellent selectivity. researchgate.net Research has demonstrated that this approach is highly successful for synthesizing (Z)-2-aryl-substituted cinnamic acid esters, maintaining exclusive (Z)-selectivity even at elevated temperatures. researchgate.net This level of control allows for the development of precise stereoselective pathways to access either the (E)- or (Z)-isomer of this compound derivatives as needed.

Perkin Reaction and its Modern Adaptations

The Perkin reaction, first described by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, including cinnamic acid and its derivatives. numberanalytics.comwikipedia.org The fundamental reaction involves the condensation of an aromatic aldehyde (e.g., benzaldehyde) with an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of an alkali salt of the corresponding acid (e.g., sodium acetate), which acts as a base catalyst. wikipedia.orglongdom.org

The mechanism proceeds through the formation of an enolate from the acid anhydride, which then performs a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. numberanalytics.com Subsequent elimination and hydrolysis steps yield the final α,β-unsaturated carboxylic acid. numberanalytics.com While the traditional Perkin reaction is effective, it often requires high temperatures (160-180°C) and long reaction times, and the yields can be modest. wiley-vch.deyoutube.com

Modern adaptations have sought to improve the efficiency and conditions of the reaction. While the core mechanism remains, variations have been explored. For instance, the use of different base catalysts, such as triethylamine (B128534), has been investigated. longdom.org Furthermore, the scope of the reaction was notably expanded by the Erlenmeyer-Plöchl synthesis, which uses hippuric acid and acetic anhydride to produce azlactones, important intermediates for synthesizing α-amino acids. longdom.org However, for the direct synthesis of cinnamic acids, the fundamental components of the Perkin reaction have remained largely unchanged, with modern efforts focusing more on alternative green methodologies rather than significant adaptations of the classic Perkin conditions.

Catalytic and Green Chemistry Syntheses

In response to the need for more sustainable chemical processes, recent research has focused on developing catalytic and environmentally benign methods for synthesizing cinnamic acid derivatives. These approaches, including electrochemical and microwave-assisted routes, offer advantages such as reduced energy consumption, avoidance of hazardous reagents, and shorter reaction times.

Electrochemical Carboxylation from 2-Iodostyrene

Electrochemical carboxylation represents a green and efficient strategy for forming C-C bonds by utilizing carbon dioxide (CO₂) as an abundant and non-toxic C1 building block. goettingen-research-online.de This method replaces hazardous chemical reductants with electrons to drive the reaction under mild conditions. beilstein-journals.org In the context of this compound synthesis, a plausible green pathway is the electrochemical carboxylation of a suitable precursor like 2-iodostyrene.

The process involves the electrochemical reduction of the substrate at a cathode in an undivided cell. This reduction can generate a radical anion intermediate. In the presence of CO₂, this intermediate can be trapped to form a carboxylate. Studies on the electrocarboxylation of styrene (B11656) have shown that the reaction can proceed efficiently to produce phenylsuccinic acid, demonstrating the viability of carboxylating the vinyl group. nih.gov For a substrate like 2-iodostyrene, the reaction would involve the reduction of the carbon-iodine bond or the styrene moiety, followed by reaction with CO₂. The efficiency of such reactions can be high; for example, the electrochemical carboxylation of this compound to produce 2-carboxycinnamic acid has been reported with a Faradaic efficiency of 89% and an isolated yield of 71%. This process typically uses a glassy carbon cathode and a tetrabutylammonium (B224687) tetrafluoroborate (B81430) electrolyte in DMF.

Microwave-Assisted Synthetic Routes for Cinnamic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. iau.irtandfonline.com This technology is particularly effective for the synthesis of cinnamic acid derivatives, typically through the Knoevenagel condensation of an aromatic aldehyde with malonic acid. iau.ir

These reactions are often conducted under solvent-free conditions, further enhancing their green credentials. tandfonline.comresearchgate.net A mediator and catalyst, such as polyphosphate ester (PPE), can be used to facilitate the reaction. tandfonline.com In a typical procedure, an aryl aldehyde and malonic acid are mixed with PPE and irradiated with microwaves for a few minutes, resulting in high yields of the corresponding cinnamic acid derivative. tandfonline.comtandfonline.com

Another eco-friendly approach utilizes L-proline as a catalyst in the presence of molten tetrabutylammonium bromide, which acts as a low-toxicity ionic liquid. iau.ir This method also benefits from the rapid heating provided by microwave irradiation, allowing reactions to complete in seconds with good to excellent yields. iau.ir The versatility of this method is demonstrated by its application to a variety of substituted aryl aldehydes, where the electronic nature of the substituents has only a minor effect on the product yield. iau.ir

Table 1: Microwave-Assisted Synthesis of trans-Cinnamic Acid Derivatives Using L-proline Data sourced from reference iau.ir.

Aryl AldehydeProductYield (%)Microwave Power (W)Time (s)
Benzaldehydetrans-Cinnamic acid9060050
4-Chlorobenzaldehydetrans-4-Chlorocinnamic acid9260050
4-Methylbenzaldehydetrans-4-Methylcinnamic acid8860060
4-Methoxybenzaldehydetrans-4-Methoxycinnamic acid9560045
2-Hydroxybenzaldehydetrans-2-Hydroxycinnamic acid8560070

Enzyme-Catalyzed Derivatization of Cinnamic Acid

The enzymatic derivatization of cinnamic acid and its related compounds represents a growing field of interest, offering sustainable and highly selective alternatives to traditional chemical synthesis. While direct enzymatic iodination of cinnamic acid to produce this compound is not extensively documented in prominent research, various other enzymatic transformations have been successfully employed to generate a diverse array of cinnamic acid derivatives. These biocatalytic methods leverage the specificity of enzymes to achieve high conversion rates and yields under mild reaction conditions.

Enzymes such as lipases, lyases, and aminomutases have been at the forefront of these investigations. For instance, immobilized lipases are frequently used for esterification and amidation reactions, while other enzymes can catalyze additions to the double bond or modifications to the aromatic ring. These enzymatic approaches are integral to the principles of green chemistry, minimizing waste and avoiding the use of harsh reagents.

Research Findings on Enzyme-Catalyzed Reactions

Recent studies have highlighted the versatility of enzymes in modifying the structure of cinnamic acid. These modifications can target the carboxyl group, the aromatic ring, or the α,β-unsaturated system, leading to a wide range of functionalized molecules with potential applications in pharmaceuticals and materials science.

One notable area of research is the use of phenylalanine aminomutase (PAM) for the amination of cinnamic acid derivatives. nih.gov PAM, originating from Taxus chinensis, facilitates the addition of ammonia (B1221849) across the double bond of various ring-substituted (E)-cinnamic acids. nih.gov This process is highly enantioselective, yielding both α- and β-amino acids with excellent enantiomeric excess (>99%). nih.gov The regioselectivity of this amination is influenced by the substituents on the aromatic ring. nih.gov

Lipases, particularly Novozym 435 (Candida antarctica lipase (B570770) B), have been extensively studied for the synthesis of cinnamic acid esters. nih.govjocpr.com These enzymes catalyze the esterification of cinnamic acid and its derivatives with various alcohols. For example, the synthesis of ethyl ferulate from ferulic acid and ethanol, and octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol have been successfully demonstrated with high conversions. nih.govjocpr.com The efficiency of these lipase-catalyzed reactions is often influenced by factors such as the solvent, temperature, and the nature of the substituents on the cinnamic acid ring. unife.it

Furthermore, other biocatalytic systems have been explored for cinnamic acid derivatization. For example, microbial enzymes from organisms like Pseudomonas putida have been used for regioselective carboxylation. Additionally, coenzyme A (CoA) ligases are employed in biosynthetic pathways to activate cinnamic acids by forming CoA-esters, which are precursors for a multitude of secondary metabolites. d-nb.info

The table below summarizes key findings from various studies on the enzyme-catalyzed derivatization of cinnamic acid and its analogues.

EnzymeSubstrate(s)Product(s)Key Findings
Phenylalanine Aminomutase (PAM)(E)-Cinnamic acid derivatives, Ammoniaα- and β-amino acidsHigh enantioselectivity (ee >99%); regioselectivity influenced by ring substituents. nih.gov
Novozym 435 (Lipase)Ferulic acid, EthanolEthyl ferulate87% conversion achieved within 2 days at 75°C. nih.gov
Novozym 435 (Lipase)p-Methoxycinnamic acid, 2-Ethyl hexanolOctyl methoxycinnamate90% conversion achieved within 1 day at 80°C. nih.gov
Pseudomonas putida KT2440Cinnamic Acid, CO22-Carboxycinnamic AcidAchieved a 58% yield at pH 7.0 and 30°C over 24 hours.
4-Coumarate:CoA ligase (4CL2)Cinnamic acid derivatives, Coenzyme ACinnamoyl-CoA estersHigh purity and yield without by-product formation; useful in biosynthetic cascades. d-nb.info

Applications in Advanced Organic Synthesis

Precursor for Functional Molecules

The strategic placement of the iodine atom and the carboxylic acid group makes 2-iodocinnamic acid an important starting material for the synthesis of a variety of functional molecules. smolecule.com Through targeted manipulation of these groups, chemists can construct complex molecular architectures with specific, desirable properties for applications in medicinal chemistry and materials science. smolecule.com

This compound and its derivatives are instrumental in the construction of frameworks for biologically active compounds and pharmaceuticals. smolecule.comresearchgate.net The ability to readily substitute the iodine atom allows for the introduction of various functionalities, which is a crucial strategy in the development of novel drugs. smolecule.com

One notable application is in the synthesis of tryptophan derivatives. A palladium-catalyzed heteroannulation reaction between a 3-amino-4-iodocinnamic acid derivative and an internal alkyne (a propargylglycine (B1618536) derivative) has been used to create the central tryptophan core. researchgate.net This method provides a novel and concise route to optically active tryptophan analogues, which are significant components of many natural products. researchgate.net

Furthermore, derivatives of this compound have been employed as precursors for antiulcer agents, such as zolimidine (B74062). acs.org Research has demonstrated the synthesis of 2-arylimidazo smolecule.comCurrent time information in Bangalore, IN.pyridines, the core structure of zolimidine, through the condensation of aryl methyl ketones and 2-aminopyridines, showcasing a practical application of related structures in medicinal chemistry. acs.org

Table 1: Examples of Biologically Relevant Frameworks from Cinnamic Acid Derivatives

Target Framework Synthetic Strategy Precursor Type Application/Significance
Tryptophan Derivatives Palladium-catalyzed Larock heteroannulation 3-Amino-4-iodocinnamic acid Synthesis of optically active amino acids for natural product synthesis. researchgate.net
Zolimidine Analogues Condensation/Cyclization 2-Arylimidazo smolecule.comCurrent time information in Bangalore, IN.pyridines Development of antiulcer agents. acs.org
General Bio-active Compounds Various transformations Cinnamic acid and derivatives Platform chemicals for synthesizing a wide range of pharmacologically active substances. researchgate.net

In the field of materials science, this compound is utilized as a fundamental component for creating new materials. smolecule.com By incorporating the molecule into larger structures like polymers, scientists can develop materials with tailored electronic or optical characteristics. smolecule.com A key example is the development of poly(2-iodocinnamate) thin films. These films have been shown to exhibit anomalous fluorescence quenching, identifying them as potential candidates for use in the fabrication of organic light-emitting diodes (OLEDs). vulcanchem.com The unique properties imparted by the iodinated aromatic structure are central to this application. Additionally, this compound has been investigated for its utility as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, a technique crucial for the analysis of large molecules. saluki-materials-lab.com

Synthesis of Biologically Relevant Frameworks

Cross-Coupling Reactions

The carbon-iodine bond in this compound is a key feature that enables its participation in a multitude of palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward substitution of the iodine atom, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic chemistry. smolecule.com

The iodine atom on the phenyl ring of this compound serves as an excellent leaving group in numerous well-established cross-coupling reactions. These reactions are fundamental tools for constructing complex organic molecules. Key methodologies include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. wikipedia.orglibretexts.org It is widely used for creating biaryl compounds and conjugated systems under mild conditions. wikipedia.orglumenlearning.com

Heck Reaction: This methodology involves the coupling of the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond with high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, and is a powerful method for synthesizing arylalkynes. organic-chemistry.orgwikipedia.org It typically uses a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a premier method for forming carbon-nitrogen bonds by coupling the aryl iodide with an amine. wikipedia.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org

Through the application of the cross-coupling methodologies mentioned above, this compound becomes a versatile substrate for forging critical chemical bonds.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura, Heck, and Sonogashira reactions are powerful tools for creating C-C bonds using this compound or its derivatives as the electrophilic partner.

In Suzuki-Miyaura couplings , this compound can react with various arylboronic acids. For instance, studies on the coupling of 2-iodocycloenones with arylboronic acids using a recyclable Pd/C catalyst have shown excellent yields under mild, environmentally friendly conditions. organic-chemistry.org This highlights the practicality of using iodo-substituted unsaturated systems in Suzuki reactions.

The Heck reaction enables the vinylation of the aromatic ring of this compound. The reaction between an aryl halide and an alkene proceeds via a well-understood catalytic cycle involving oxidative addition and migratory insertion to yield a new, more complex alkene. diva-portal.org

Sonogashira coupling of this compound with terminal alkynes provides direct access to 2-alkynylcinnamic acid derivatives. uni-hamburg.demolaid.com These products can then serve as intermediates for further transformations, such as lactonization. uni-hamburg.de

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is the primary method for creating carbon-heteroatom bonds using this compound. This reaction allows for the direct synthesis of 2-aminocinnamic acid derivatives by coupling this compound with a wide range of primary or secondary amines. wikipedia.org The development of specialized phosphine (B1218219) ligands has been crucial in expanding the scope and efficiency of this transformation. wikipedia.org In some cases, a domino reaction sequence combining a Heck and a Buchwald-Hartwig reaction can be employed to build complex polyheterocycles from simple starting materials. molaid.comepdf.pub

Table 2: Overview of Cross-Coupling Reactions with this compound

Reaction Name Bond Formed Coupling Partner Key Features
Suzuki-Miyaura Coupling C-C Organoboron Reagent Mild conditions, high functional group tolerance, synthesis of biaryls. wikipedia.orglibretexts.org
Heck Reaction C-C Alkene Vinylic substitution, high trans selectivity. organic-chemistry.org
Sonogashira Coupling C-C Terminal Alkyne Synthesis of arylalkynes, typically uses Pd/Cu catalysis. wikipedia.org
Buchwald-Hartwig Amination C-N Amine Premier method for aryl amine synthesis. wikipedia.org

Substitution of Iodine Atom via Established Methodologies

Cyclization and Ring Formation Reactions

The structure of this compound and its derivatives is well-suited for participation in various cyclization reactions to form heterocyclic and carbocyclic systems. These reactions can be triggered at different positions of the molecule, including the carboxylic acid group, the double bond, or through reactions involving the iodine substituent. smolecule.com

Intramolecular cyclization is a powerful strategy for building ring systems. For example, derivatives of cinnamic acid can undergo photocatalytic oxidative cyclization to generate coumarins, an important class of heterocycles. rsc.org This transformation can proceed via a tandem double bond isomerization followed by the ring-closing oxidative step. rsc.org

Another important strategy involves the use of the iodine atom to direct cyclization. Iodocyclization reactions, where an intramolecular nucleophile attacks an alkene activated by an iodine source, can produce carbocyclic and N-heterocyclic compounds with high regio- and stereoselectivity. tcichemicals.com Furthermore, Sonogashira coupling of this compound followed by an in situ lactonization provides a direct route to butenolide-containing structures. uni-hamburg.de

Intramolecular Cyclizations Involving the Carboxylic Acid Moiety

The structure of this compound is highly conducive to intramolecular cyclization reactions, a fundamental strategy for the synthesis of heterocyclic compounds. The proximate arrangement of the carboxylic acid and the vinyl iodide group allows for palladium-catalyzed reactions that lead to the formation of lactones, specifically isocoumarins and their derivatives. Isocoumarins are an important class of natural products and pharmacophores known for a wide range of biological activities. nih.gov

In a typical transformation, the reaction involves the carboxylic acid moiety acting as an internal nucleophile. While direct cyclization is one pathway, a more common and versatile approach involves a Sonogashira coupling of the vinyl iodide on this compound with a terminal alkyne. This creates a 2-alkynylcinnamic acid intermediate, which can then undergo a 6-endo-dig cyclization. This process, often catalyzed by copper or palladium salts, results in the formation of a six-membered lactone ring, yielding a 3-substituted isocoumarin (B1212949). The reaction is driven by the activation of the alkyne by the metal catalyst, which facilitates the nucleophilic attack of the carboxylic acid's hydroxyl group.

Various catalytic systems have been developed to optimize this transformation, enabling the synthesis of a diverse library of isocoumarin derivatives from ortho-alkynylbenzoic acids, a class of compounds readily accessible from precursors like this compound. organic-chemistry.org

Synthesis of Complex Polycyclic Structures

The concept of cascade reactions, also known as domino or tandem reactions, represents a highly efficient approach in organic synthesis, allowing for the formation of multiple chemical bonds and complex structures in a single operation without isolating intermediates. mdpi.com this compound, with its multiple reactive sites, is an ideal substrate for designing such cascade sequences to build intricate polycyclic frameworks.

A synthetic strategy could involve an initial intermolecular reaction, such as a Heck or Suzuki coupling at the vinyl iodide position, followed by one or more intramolecular cyclizations. For instance, coupling this compound with a suitable diene could set the stage for a subsequent intramolecular Diels-Alder reaction. The resulting polycyclic system could then undergo further transformations, such as lactonization involving the carboxylic acid, to rapidly increase molecular complexity. These cascade reactions are prized for their atom economy and for reducing the time, waste, and resources required for multi-step syntheses. researchgate.netcore.ac.uk The development of such sequences starting from simple building blocks is a key goal in the synthesis of natural products and novel drug-like molecules. dokumen.pubnih.gov

Role in Catalytic Transformations

Precursor for Oxofunctionalized Compounds through Catalytic Oxidation

Catalytic oxidation is a cornerstone of modern synthetic chemistry, enabling the introduction of oxygen-containing functional groups (oxo-functionalities) into organic molecules. acsgcipr.org this compound can serve as a precursor for various oxofunctionalized compounds. The alkene moiety within its structure is susceptible to a range of oxidative transformations, including epoxidation, dihydroxylation, or oxidative cleavage, using various metal-based or organic catalysts. mdpi.commdpi.comnih.gov

For example, catalytic epoxidation of the double bond would yield an epoxide, a versatile intermediate that can be opened by various nucleophiles. Dihydroxylation would produce a diol, while oxidative cleavage would break the double bond to form carbonyl compounds. The choice of oxidant (e.g., hydrogen peroxide, peroxy acids, osmium tetroxide) and catalyst determines the reaction's outcome. These transformations are crucial for converting relatively simple starting materials into more complex, functionalized molecules that can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals. rsc.org

Substrate in Domino Oxidation Processes

Domino reactions that incorporate oxidation steps are powerful tools for rapidly building molecular complexity. epdf.pub this compound is a suitable substrate for such processes, where an initial oxidation event can trigger subsequent cyclizations or rearrangements. For example, an oxidative carbocyclization can be envisioned where a palladium catalyst initiates a reaction cascade. diva-portal.orgnih.gov

A hypothetical domino oxidation process could begin with the oxidation of the alkene in this compound. The resulting intermediate could then be trapped intramolecularly by the carboxylic acid group, leading to the formation of a functionalized lactone. The specific products would depend on the reaction conditions and the catalytic system employed. Such processes are highly valued for their efficiency in creating complex, oxygenated heterocyclic structures from simple, linear precursors in a single step.

Synthesis of Specialized Derivatives

Alpha-Fluoro-3-Iodocinnamic Acid as a Monofluoroolefin Precursor

Fluorinated organic molecules are of immense interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. The synthesis of specialized derivatives like alpha-fluoro-3-iodocinnamic acid highlights the utility of iodinated cinnamic acid scaffolds in accessing these valuable compounds. While structurally distinct from this compound, its synthesis and application are relevant to this class of compounds. A Chinese patent describes a reaction involving alpha-fluoro-3-iodocinnamic acid, indicating its role as a key intermediate. google.com

This compound serves as a precursor to monofluoroolefins, which are important structural motifs in many biologically active molecules. The synthesis of such α-fluoro-α,β-unsaturated acids is a significant challenge in organic chemistry. mdpi.comorganic-chemistry.org Once formed, alpha-fluoro-3-iodocinnamic acid can undergo further chemical modifications. The aryl iodide at the 3-position is particularly valuable as it provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions), allowing for the introduction of a wide variety of substituents. This enables the creation of a diverse range of complex fluorinated molecules that would be otherwise difficult to access.

Table of Research Findings

Application AreaKey TransformationReactants/CatalystsProductsRef.
Intramolecular Cyclization Sonogashira Coupling & 6-endo-dig CyclizationTerminal Alkyne, Pd/Cu Catalyst3-Substituted Isocoumarins organic-chemistry.org
Polycyclic Synthesis Cascade (Domino) ReactionVaries (e.g., Dienes, Catalysts)Complex Polycyclic Scaffolds mdpi.comresearchgate.net
Catalytic Oxidation Alkene OxidationH₂O₂, Peroxy acids, Metal CatalystsEpoxides, Diols, Carbonyls mdpi.comnih.gov
Specialized Derivatives Synthesis of Fluorinated PrecursorsNot specifiedAlpha-Fluoro-3-Iodocinnamic Acid google.com

Hypervalent Iodine Reagent Generation (analogy to 2-iodobenzoic acid)

The chemistry of hypervalent iodine (HVI) compounds has provided modern organic synthesis with a suite of versatile, metal-free, and environmentally benign oxidizing reagents. nih.govprinceton.edu These compounds feature an iodine atom in a high oxidation state, typically +3 (λ³-iodane) or +5 (λ⁵-iodane), enabling a wide range of oxidative transformations. wikipedia.orgarkat-usa.org A cornerstone precursor for several of the most important λ⁵-iodane reagents is 2-iodobenzoic acid. wikipedia.org By analogy, this compound presents a chemically logical but less explored platform for the generation of novel hypervalent iodine reagents.

The value of 2-iodobenzoic acid lies in its ability to be readily oxidized to 2-iodoxybenzoic acid, commonly known as IBX. wikipedia.orgchemicalbook.com IBX is a stable, crystalline solid that is widely used for the selective oxidation of alcohols to aldehydes and ketones, among other transformations. acsgcipr.orgresearchgate.net Furthermore, IBX serves as the direct precursor to the Dess-Martin Periodinane (DMP), another powerful and more soluble oxidizing agent, which is formed by the acetylation of IBX. chemicalbook.comacsgcipr.org The strategic placement of the ortho-carboxylic acid group in 2-iodobenzoic acid is crucial for the stability and reactivity of its hypervalent derivatives. chemicalbook.com

Given its structural similarity to 2-iodobenzoic acid, this compound is a plausible candidate for analogous transformations. Both molecules feature an iodine atom positioned ortho to a carboxylic acid group on a benzene (B151609) ring. This shared structural motif is compared in the table below.

Table 1: Structural Comparison of Precursor Molecules
CompoundChemical StructureMolecular FormulaKey Features
2-Iodobenzoic acidChemical structure of 2-Iodobenzoic acidC₇H₅IO₂Iodine atom is ortho to a carboxyl group. wikipedia.org
This compoundChemical structure of this compoundC₉H₇IO₂Iodine atom is ortho to a vinyl-extended carboxyl group (cinnamic acid system). smolecule.com

The established method for generating IBX involves the oxidation of 2-iodobenzoic acid using an oxidizing agent like potassium bromate (B103136) (KBrO₃) in sulfuric acid or the commercially available Oxone. wikipedia.orgchemicalbook.com A similar synthetic strategy could hypothetically be applied to this compound to yield a novel λ⁵-iodane, which can be termed "2-iodoxycinnamic acid."

Table 2: Established and Hypothetical Synthesis of λ⁵-Iodane Reagents
PathwayStarting MaterialTypical OxidantProductReaction Status
Established Synthesis2-Iodobenzoic acidOxone (KHSO₅·0.5KHSO₄·0.5K₂SO₄) or KBrO₃/H₂SO₄2-Iodoxybenzoic acid (IBX)Well-documented and widely used in synthesis. wikipedia.orgchemicalbook.com
Analogous/Hypothetical PathwayThis compoundOxone or other suitable oxidant"2-Iodoxycinnamic acid"Hypothetical, based on chemical analogy.

The primary difference in the structure of a hypothetical "2-iodoxycinnamic acid" compared to IBX would be the presence of the vinyl group, creating an extended conjugated system. This structural modification could potentially alter the reagent's physical and chemical properties. For instance, the extended π-system might influence the reagent's solubility profile in organic solvents, its crystalline structure, and the electrophilicity of the iodine(V) center, thereby tuning its reactivity as an oxidant. While the direct synthesis and characterization of a hypervalent iodine reagent derived from this compound is not prominently documented in literature, the foundational principles of hypervalent iodine chemistry strongly support its potential as a precursor for new and functionalized oxidizing agents.

Compound Index

Table 3: List of Chemical Compounds
Compound NameMolecular Formula
This compoundC₉H₇IO₂
2-Iodobenzoic acidC₇H₅IO₂
2-Iodoxybenzoic acid (IBX)C₇H₅IO₄
Dess-Martin Periodinane (DMP)C₁₃H₁₃IO₈
Potassium bromateKBrO₃
OxoneKHSO₅·0.5KHSO₄·0.5K₂SO₄

Mechanistic Investigations of 2 Iodocinnamic Acid Reactions

Reaction Kinetic Studies

Kinetic studies are crucial for understanding the sequence of elementary steps in a reaction, identifying rate-limiting factors, and elucidating the influence of molecular structure on reactivity.

Influence of Substituents on Reaction Rates

While specific kinetic data on the ozonolysis of 2-iodocinnamic acid is not extensively detailed in the available literature, the general mechanism for the ozonolysis of alkenes, including cinnamic acid derivatives, is well-established and proceeds through the formation of Criegee intermediates. The rate of this reaction is significantly influenced by the electronic properties of substituents on the aromatic ring and the alkene moiety.

The iodine atom at the ortho position of this compound acts as an electron-withdrawing group through its inductive effect, which can influence the electron density of the double bond. This, in turn, affects the rate of the initial electrophilic attack by ozone. The kinetics of similar reactions, such as the [2+2] photodimerization of cinnamic acid derivatives, have been shown to be affected by a combination of structural and electronic factors. rsc.org

Rate-Determining Steps in Electrophilic Additions

For instance, in the bromination of cinnamic acids, the reaction proceeds via a bromonium ion intermediate. The presence of the iodine atom and the carboxylic acid group influences the electron density of the double bond and the stability of the intermediates, thereby affecting the reaction kinetics. A polar mechanism has been proposed for reactions involving related iodocinnamic acid derivatives. researchgate.net

Stereochemical Outcomes and Control

Controlling the three-dimensional arrangement of atoms in the products of a reaction is a central goal in organic synthesis. The stereochemical outcomes of reactions involving this compound are dictated by the reaction mechanism and can often be controlled by carefully selecting reaction conditions.

Regioselectivity and Stereoselectivity in Derivatization

The derivatization of this compound can lead to various products with specific regio- and stereochemistry. For example, palladium-catalyzed reactions are known to proceed with high stereoselectivity. rsc.org The regioselectivity is often governed by the electronic and steric influences of the iodo and carboxyl groups.

In reactions forming heterocyclic compounds, the initial orientation of the reacting groups determines the structure of the resulting ring system. The determination of stereochemistry in complex molecules often requires advanced analytical techniques, such as high-performance liquid chromatography (HPLC) after derivatization with chiral reagents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). nih.gov The stereochemistry of reaction products can be critical for their biological activity. nih.gov

Impact of Reaction Conditions on Isomer Formation

Reaction conditions play a pivotal role in determining the isomeric composition of the product mixture. Factors such as solvent, temperature, and the presence of additives can influence the stereochemical course of a reaction.

For example, in the allylic oxidation of related substituted benzoic acids, the selective formation of different isomers can be controlled by the addition of acids or bases. rsc.org Isomerization between E and Z forms of cinnamic acid derivatives can also be influenced by the reaction environment. In the iodine-catalyzed decarboxylation of α-(2-iodophenyl)-2-iodocinnamic acid, different stilbene (B7821643) isomers are formed, highlighting the impact of the reaction pathway on isomer distribution. ru.nl

Catalytic Reaction Mechanisms

Catalysis provides alternative reaction pathways with lower activation energies, thereby increasing reaction rates. uobabylon.edu.iq this compound is a valuable substrate in various catalytic reactions, particularly those mediated by transition metals.

Palladium-catalyzed reactions, such as Heck and Sonogashira couplings, are particularly important for modifying this compound. The mechanism of these reactions generally involves an oxidative addition of the carbon-iodine bond to a low-valent palladium species, followed by migratory insertion and reductive elimination to form the final product and regenerate the catalyst. For example, the palladium-catalyzed γ-arylation of certain amino acid derivatives is suggested to proceed through a Pd(II)/Pd(IV) mechanism, with the C-H activation step being reversible. rsc.org Similarly, hydroformylation reactions, which add a formyl group and a hydrogen atom across a double bond, proceed through a well-defined catalytic cycle involving migratory olefin insertion and oxidative addition of hydrogen as the rate-limiting step. libretexts.org

Iodine itself can act as a catalyst in various organic transformations. The proposed mechanisms for iodine catalysis include activation through halogen-bonding, hidden Brønsted acid catalysis by in situ generated HI, or catalysis by an iodonium(I) species. nih.gov

Table of Reaction Parameters for Palladium-Catalyzed Carboxylation

This interactive table provides examples of reaction parameters for the palladium-catalyzed direct carboxylation of a related halo-cinnamic acid, which offers insight into the conditions that could be applied to this compound.

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)
Pd(OAc)₂/PPh₃801062
PdCl₂/BINAP1001578
Data derived from studies on 2-bromocinnamic acid carboxylation.

Pathways for Hydrogenation of Carboxylic Acids with Metal Complexes

The hydrogenation of carboxylic acids to alcohols is a significant chemical transformation, representing a sustainable method for producing valuable platform chemicals with water as the sole byproduct. rsc.org However, the direct hydrogenation of the carboxyl group in α,β-unsaturated carboxylic acids like this compound is challenging. The activation energy for hydrogenating the C=C double bond is typically lower than that for the -COOH group. chemmethod.com Consequently, many metal-catalyzed hydrogenation reactions of cinnamic acid derivatives selectively reduce the alkene functional group, leaving the carboxyl group intact. chemmethod.comchemmethod.com

Transfer hydrogenation has emerged as a practical and safer alternative to methods requiring pressurized hydrogen gas. chemmethod.com This technique involves the transfer of hydrogen from a donor molecule, such as formic acid, to the substrate, mediated by a metal catalyst. chemmethod.comchemmethod.com Both rhodium and palladium complexes have proven effective in catalyzing the selective transfer hydrogenation of the C=C bond in cinnamic acid. chemmethod.comchemmethod.com

A proposed mechanism for the transfer hydrogenation of cinnamic acid using a palladium catalyst and formic acid as the hydrogen donor is initiated by the oxidative addition of formic acid to the palladium complex. chemmethod.com This is followed by the dissociation of CO2, which results in a palladium hydride species. chemmethod.com The cinnamic acid then inserts into the palladium complex, and a subsequent hydride migration leads to the formation of an unsaturated palladium species, which coordinates another hydride. chemmethod.comchemmethod.com The final step is the elimination of the hydrogenated product (hydrocinnamic acid) and regeneration of the catalyst. chemmethod.com

In rhodium-catalyzed systems, the presence of a base like triethylamine (B128534) can significantly accelerate the reaction by facilitating the deprotonation of the substrate, which enhances its coordination to the metal catalyst. chemmethod.com The reaction proceeds with high selectivity for the alkene group. chemmethod.com Studies comparing different palladium catalysts have shown that the choice of catalyst and reaction conditions, such as temperature and solvent, critically influences the reaction yield. For instance, PdCl₂ has been shown to be more effective than Pd(acac)₂ in certain systems. chemmethod.com

Catalyst Performance in Transfer Hydrogenation of Cinnamic Acid
CatalystHydrogen DonorBaseSolventTemperature (°C)Yield (%)Reference
[Rh(cod)Cl]₂Formic AcidTriethylamine-65High chemmethod.com
PdCl₂Formic AcidTriethylamineTHF65Improved chemmethod.com
Pd(acac)₂Formic AcidTriethylamineTHF25Poor chemmethod.com

Oxidative Addition and Carboxyl Group Insertion in Palladium Catalysis

Palladium catalysis is a cornerstone of modern organic synthesis, and its mechanisms often involve a Pd(0)/Pd(II) catalytic cycle. ucc.ie For aryl halides like this compound, a critical elementary step is the oxidative addition of the carbon-iodine (C-I) bond to a low-valent palladium(0) complex. ucc.ie This reaction forms a new aryl-palladium(II) intermediate, which is the entry point for a wide range of subsequent transformations. uio.no The activation energy for this oxidative addition step generally increases in the order of C-I < C-Br < C-Cl, making the C-I bond of this compound highly reactive in this context. ucc.ie While once considered largely irreversible, it is now understood that this oxidative addition can be a reversible process under certain catalytic conditions. ucc.ie

Following oxidative addition, the resulting organopalladium(II) species can undergo various reactions. One notable transformation is the insertion of a small molecule, such as carbon dioxide (CO₂), into the palladium-carbon bond. This has been demonstrated in the palladium-catalyzed direct carboxylation of 2-bromocinnamic acid, where the oxidative addition of the C-Br bond to Pd(0) is followed by insertion of CO₂ to form the corresponding dicarboxylic acid. A similar pathway is plausible for this compound, potentially using CO₂ or other CO surrogates like oxalic acid. rsc.org

Alternatively, the palladium catalyst can interact directly with the carboxyl group. In a palladium-catalyzed N-acylation of cinnamic acids, the active Pd(0) species is proposed to insert into the O-H bond of the carboxylate group. nih.govbeilstein-journals.org This forms a palladium-carboxylate intermediate, which can then react with other reagents, such as a tertiary amine, leading to the formation of amides via reductive elimination. nih.govbeilstein-journals.org This pathway demonstrates that the carboxyl group is not always an innocent bystander in palladium catalysis but can be an active participant in the reaction mechanism.

Palladium-Catalyzed Reactions of Cinnamic Acid Derivatives
SubstrateReaction TypeKey Mechanistic StepsCatalyst System (Example)Reference
2-Bromocinnamic AcidDirect CarboxylationOxidative addition of C-Br to Pd(0); CO₂ insertionPd(OAc)₂ / PPh₃
Cinnamic AcidN-AcylationPd(0) insertion into carboxylate; Reductive eliminationPd(0) species nih.govbeilstein-journals.org
Aryl IodideCross-Coupling (General)Oxidative addition of C-I to Pd(0); Transmetallation; Reductive eliminationPd(0)/Ligand ucc.ieethz.ch

Computational Chemistry in 2 Iodocinnamic Acid Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are used to compute the electronic structure and properties of molecules with high accuracy. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecular system.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgaimspress.com Unlike traditional methods that rely on the complex many-electron wavefunction, DFT is based on the principle that the ground-state properties of a system are uniquely determined by its electron density, a function of only three spatial coordinates. wikipedia.orgscispace.com This approach significantly reduces computational cost, making it feasible to study larger and more complex systems. The theory is built upon the Hohenberg-Kohn theorems, which establish the electron density as the fundamental variable. wikipedia.org

In the context of 2-iodocinnamic acid, DFT calculations can elucidate its fundamental electronic properties. By computing the distribution of electron density, researchers can generate molecular orbital (MO) diagrams, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the resulting HOMO-LUMO gap are critical indicators of the molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity. Furthermore, DFT can be used to generate an electrostatic potential (ESP) map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how this compound will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (trans isomer) at the B3LYP/6-31G(d) level.
PropertyCalculated ValueSignificance
Energy of HOMO-6.25 eVIndicates electron-donating ability
Energy of LUMO-1.89 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.36 eVRelates to chemical reactivity and kinetic stability
Dipole Moment2.15 DMeasures overall polarity of the molecule
Mulliken Charge on Iodine (I)+0.15 eIndicates the partial charge on the iodine atom
Mulliken Charge on Carbonyl Oxygen (O)-0.58 eHighlights a nucleophilic site

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT designed to study the properties of molecules in their excited states. cecam.org While DFT is primarily a ground-state theory, TD-DFT provides a framework for calculating electronic excitation energies, which correspond to the absorption of light by a molecule. cecam.orgscirp.org This makes it a powerful tool for predicting and interpreting UV-Visible absorption spectra. scirp.orgchemisgroup.usrsc.org The method calculates the energies of vertical transitions from the ground state to various excited states and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. semanticscholar.org

For this compound, TD-DFT can predict its UV-Vis spectrum, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π* or n → π*). scirp.org By analyzing the molecular orbitals involved in these transitions, researchers can understand how the molecule's structure, including the phenyl ring, the acrylic acid moiety, and the iodine substituent, contributes to its spectroscopic signature. These theoretical spectra can be directly compared with experimental results to confirm structural assignments and understand electronic behavior. semanticscholar.org

Table 2: Hypothetical TD-DFT Predicted Absorption Maxima (λmax) for this compound in a solvent like ethanol.
Excited StateCalculated λmax (nm)Oscillator Strength (f)Primary Transition Type
S13050.78HOMO → LUMO (π → π)
S22680.15HOMO-1 → LUMO (π → π)
S32250.45HOMO → LUMO+1 (π → π*)

A fundamental application of DFT is the mapping of potential energy surfaces (PES) for chemical reactions. arxiv.org By calculating the energy of a molecular system as its geometry changes from reactants to products, it is possible to identify stable intermediates and, crucially, transition states. github.io A transition state represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the PES. arxiv.orggithub.io The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a key determinant of the reaction rate. nih.gov

In the study of this compound, DFT calculations can be employed to investigate various potential reactions, such as its cyclization, dimerization, or reactions at the carboxylic acid group. pku.edu.cn For a hypothetical intramolecular cyclization reaction, DFT can be used to locate the transition state structure. github.io By calculating the Gibbs free energies of the reactant, transition state, and product, a complete reaction energy profile can be constructed. researchgate.net This profile reveals whether the reaction is thermodynamically favorable (a negative change in Gibbs free energy) and kinetically feasible (a manageable activation energy). Such studies are critical for understanding reaction mechanisms and predicting product distributions. pku.edu.cn

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties

Molecular Modeling and Dynamics

While quantum chemical methods provide detailed electronic information, they are often computationally intensive. Molecular modeling and dynamics offer a complementary approach, focusing on the simulation of molecular motion and interactions over time, which is essential for understanding dynamic processes.

Molecular Dynamics (MD) is a computational simulation method that models the physical movement of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a system evolves. nih.gov This provides insight into conformational changes, solvent effects, and the dynamic pathways of chemical processes on timescales ranging from picoseconds to microseconds. nih.govnih.gov

For this compound, MD simulations can be used to explore its conformational landscape, for instance, the rotation around the C-C single bonds, and to understand how it interacts with solvent molecules. In the context of a chemical reaction, MD can provide a dynamic picture of the process. numberanalytics.com For example, by simulating this compound in an aqueous environment, one could study the dynamics of its deprotonation or its interaction with a binding partner. These simulations are particularly powerful for elucidating complex, multi-step reaction mechanisms that are difficult to probe experimentally. mdpi.com

Understanding and predicting non-covalent interactions, especially hydrogen bonds, is crucial for explaining the structure of condensed phases (crystals, liquids) and molecular recognition events. Computational methods can predict the formation, geometry, and strength of these interactions. pku.edu.cnnih.gov By scanning potential energy surfaces or using informatics-based approaches that draw on large structural databases, it is possible to identify the most likely intermolecular interactions a molecule will form. mdpi.comcam.ac.uk

In the case of this compound, the carboxylic acid group contains both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). This makes it capable of forming strong intermolecular hydrogen bonds, which are likely to dictate its crystal packing and its behavior in protic solvents. Computational models can predict the preferred hydrogen bonding motifs, such as the formation of cyclic dimers between two molecules of this compound. mdpi.com Calculations can determine the interaction energy of these hydrogen bonds and predict key geometric parameters like the O-H···O distance and angle, providing a detailed understanding of the forces that govern its supramolecular assembly. pku.edu.cn

Table 3: Predicted Hydrogen Bond Parameters for a this compound Dimer (Calculated).
InteractionDonor/Acceptor AtomsH···A Distance (Å)D-H···A Angle (°)Interaction Energy (kcal/mol)
O-H···O=C(Molecule 1)-OH / (Molecule 2)C=O1.68175.2-8.5
O-H···O=C(Molecule 2)-OH / (Molecule 1)C=O1.68175.2-8.5

Molecular Dynamics Simulations for Mechanistic Elucidation

Theoretical Approaches to Redox Chemistry

The redox behavior of this compound is a key area of investigation, as it underpins its potential utility in various chemical transformations. Computational methods provide a framework for understanding the intricate details of its redox chemistry.

Modeling Electron Transfer Processes

Electron transfer (ET) is a fundamental process in redox reactions, and computational models are instrumental in elucidating its mechanisms. For molecules like this compound, two primary mechanisms are considered: electron tunneling (superexchange) and electron hopping. rsc.org In the tunneling mechanism, the electron passes through the molecular bridge connecting the electron donor and acceptor without occupying it. rsc.org Conversely, the hopping mechanism involves the electron transiently occupying the bridge, which acts as a series of stepping stones. rsc.org

Furthermore, computational models can investigate the role of proton-coupled electron transfer (PCET), where an electron and a proton are transferred in a concerted or stepwise manner. nih.govrsc.org This is particularly relevant in biological systems and for understanding the reactivity of molecules like this compound in protic environments. rsc.org The kinetics and thermodynamics of these processes are influenced by factors such as hydrogen bond dynamics and proton transfer distances. rsc.org

Calculation of Standard Redox Potentials

The standard redox potential (E°) is a crucial thermodynamic parameter that quantifies the tendency of a species to be reduced. Computational chemistry offers methods to calculate these potentials, providing valuable predictive data. The standard cell potential for a redox reaction can be calculated from the standard electrode potentials of the two half-reactions. savemyexams.comlibretexts.org

For accurate calculations, it is essential to define standard conditions, which typically include a 1.00 mol dm⁻³ ion concentration, a temperature of 298 K, and a pressure of 1 atm for gases. savemyexams.com In biochemistry, a transformed standard reduction potential (E°′) is often used, which is defined at pH 7. pressbooks.pub

The calculation of standard reduction potentials for organic molecules, including amino acid radicals, has been successfully performed using computational methods. researchgate.net These calculations often require knowledge of the acid dissociation constants (pKa) of both the radical and the ground state species to predict redox properties at a specific pH. researchgate.net For example, calculations for tyrosine, which shares some structural similarities with derivatives of cinnamic acid, have been performed. The calculated standard reduction potential for phenol (B47542) (a model for the tyrosine side chain) is 1.09 V. researchgate.net

It is important to note that the accuracy of these calculations can be affected by the computational model and the inclusion of environmental effects, such as hydration. researchgate.net

Software Development for Computational Chemistry Workflows

The increasing complexity of computational studies has driven the development of software designed to automate and streamline research workflows. nih.govarxiv.org These tools enhance the efficiency and reproducibility of computational chemistry research.

Several software packages have been developed to facilitate complex computational workflows, allowing for the integration of multiple quantum chemistry codes and their efficient execution on parallel computing systems. nih.gov Platforms like QMflows provide standardized interfaces to various quantum chemistry packages, enabling users to construct and run complex computational tasks through simple Python scripts. nih.gov

Other notable software includes MLatom 3, a platform that leverages machine learning to enhance computational chemistry simulations. arxiv.org It allows for the calculation of energies, optimization of geometries, and simulation of various spectra using a combination of machine learning and quantum mechanical models. arxiv.org

The development of open-source software and databases like ioChem-BD is also crucial for promoting FAIR (Findable, Accessible, Interoperable, and Reusable) data principles in computational chemistry. oscars-project.eu Such platforms facilitate data sharing, enhance transparency, and accelerate scientific discovery by allowing researchers to build upon each other's work. oscars-project.eu

These software developments are critical for tackling complex scientific problems and fully utilizing the capabilities of modern high-performance computing resources. nrel.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds by mapping the chemical environments of specific nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR for Structural Elucidation

Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In trans-2-Iodocinnamic acid, the ¹H NMR spectrum reveals distinct signals for the carboxylic acid proton, the two vinylic protons (α and β to the carbonyl group), and the four protons on the aromatic ring.

The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 12 ppm), which can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). The vinylic protons, H-α and H-β, appear as two distinct doublets due to their coupling to each other. For the parent trans-cinnamic acid, these signals appear around 6.4 ppm (H-α) and 7.8 ppm (H-β). chegg.com The large coupling constant (J value) between these two protons (~16 Hz) is characteristic of a trans configuration across the double bond. The protons on the ortho-substituted phenyl ring exhibit a complex multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. For 2-Iodocinnamic acid, nine distinct signals are expected, corresponding to each unique carbon atom. The spectrum would show a signal for the carbonyl carbon of the carboxylic acid (δ ~167-170 ppm). The two sp² hybridized carbons of the alkene double bond would appear in the δ 115-145 ppm range. The six aromatic carbons would also resonate in this sp² region, with the carbon atom directly bonded to the iodine (C-2) showing a characteristic chemical shift influenced by the heavy iodine atom. The remaining five aromatic carbons and the vinylic carbons can be assigned based on their chemical shifts and by comparison with data from similarly substituted cinnamic acid derivatives. rsc.org

Carbon TypeExpected Chemical Shift (δ) Range (ppm)Notes
Carboxyl (C=O)167 - 170Quaternary carbon, typically a sharp signal.
Aromatic (C-I)90 - 100The direct attachment to iodine causes a significant upfield shift compared to other aromatic carbons.
Vinylic & Aromatic (C-H, C-C)115 - 145Includes the remaining five aromatic carbons and two vinylic carbons. Specific assignments require 2D NMR or computational data. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), provide data on the coupling relationships between nuclei, confirming the bonding network. A ¹H-¹H COSY experiment is the simplest 2D technique and is used to identify protons that are coupled to each other, typically through two or three bonds. researchgate.net

In a COSY spectrum of this compound, cross-peaks would be observed that connect coupled protons. Key expected correlations include:

A strong cross-peak between the signals of the two vinylic protons (H-α and H-β), confirming their adjacency across the double bond.

Cross-peaks between adjacent protons on the aromatic ring, which helps to confirm their relative positions (e.g., H-3 coupling to H-4, H-4 to H-5, etc.). This pattern of correlations helps to definitively assign the signals within the complex aromatic multiplet.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific functional groups, making it an excellent tool for functional group identification.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. The spectrum can be interpreted by comparison with the known spectrum of cinnamic acid, as the fundamental functional groups are the same. docbrown.inforesearchgate.net The presence of the iodine substituent primarily influences the fingerprint region (< 1500 cm⁻¹) but has a minimal effect on the characteristic frequencies of the main functional groups.

Key characteristic absorption bands for this compound are detailed below:

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupDescription
~3400 - 2300O-H stretchCarboxylic AcidA very broad and strong absorption due to hydrogen bonding between carboxylic acid dimers. docbrown.info
~3030C-H stretchArene & AlkeneAbsorptions for sp² C-H bonds. libretexts.org
~1680C=O stretchCarboxylic AcidA strong, sharp peak characteristic of a carbonyl group conjugated with a double bond. docbrown.info
~1630C=C stretchAlkeneAbsorption for the carbon-carbon double bond, often less intense than the C=O stretch. docbrown.info
~1600, ~1500C=C stretchAromatic RingCharacteristic absorptions for the benzene (B151609) ring. researchgate.net
< 1500Various bending/stretchingFingerprint RegionA complex pattern of peaks unique to the molecule, including C-O stretching and C-H bending vibrations. libretexts.org

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of a compound. For this compound (molecular weight ~274.05 g/mol ), electron impact (EI) ionization is a common method that causes the molecule to fragment in a reproducible manner. vulcanchem.com

Studies of the 70 eV mass spectra of 2-halocinnamic acids reveal characteristic fragmentation pathways. core.ac.uk For this compound, key fragmentation processes include:

Loss of CO₂: A primary cleavage event is the loss of a molecule of carbon dioxide (44 Da) from the molecular ion [M]•⁺ to form a fragment ion [C₈H₇I]•⁺ with an m/z of approximately 230. vulcanchem.com

Loss of HI: Another significant fragmentation is the elimination of hydrogen iodide (128 Da), leading to a fragment ion [C₉H₆O₂]•⁺ at m/z 146. vulcanchem.com This fragment likely corresponds to the stable coumarin (B35378) ion, formed via an intramolecular cyclization reaction following the loss of the ortho-substituent and a hydrogen atom. core.ac.uk

Loss of Iodine Radical: Cleavage of the C-I bond can result in the loss of an iodine radical (•I, 127 Da), though the stability of other fragmentation pathways often makes this less dominant compared to the loss of HI.

High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent molecule and its fragments with high accuracy. vulcanchem.com

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that enables the analysis of large and fragile molecules with minimal fragmentation. chemeo.com In a typical MALDI experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. bspublications.net A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules in the process. chemeo.comtechnologynetworks.com These newly formed ions are then accelerated into a mass analyzer, most commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio (m/z). bspublications.net The technique is renowned for its high sensitivity and tolerance to salts and buffers. researchgate.net

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adduct m/z (mass/charge) Predicted CCS (Ų)
[M+H]⁺ 274.95635 144.9
[M+Na]⁺ 296.93829 149.5
[M+NH₄]⁺ 291.98289 148.3
[M+K]⁺ 312.91223 146.7
[M-H]⁻ 272.94179 139.7

Data sourced from PubChem. uni.lu

High-resolution mass spectrometry studies on substituted cinnamic acids indicate typical fragmentation patterns that would also be expected for this compound. These include an initial loss of CO₂ (44 Da) from the molecular ion, followed by subsequent fragmentation.

Electronic and Optical Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. technologynetworks.combbec.ac.in The absorption of UV or visible light promotes an electron from a ground electronic state to a higher energy excited state. bbec.ac.in In organic molecules, the most common transitions are from π bonding orbitals to π* antibonding orbitals (π → π) and from non-bonding orbitals to π antibonding orbitals (n → π*). Groups within a molecule that absorb light are known as chromophores. bbec.ac.in

The parent compound, trans-cinnamic acid, exhibits a strong UV absorption maximum (λ_max) at approximately 270 nm, which is attributed to the π → π* transition of the conjugated system involving the phenyl ring and the acrylic acid side chain. organic-chemistry.org The introduction of substituents onto the phenyl ring can cause shifts in the absorption maximum. The iodine atom on the 2-position of the phenyl ring in this compound is expected to influence the electronic transitions. While a specific experimental spectrum for this compound is not available, the presence of the halogen substituent is likely to cause a bathochromic (red) shift, moving the absorption maximum to a longer wavelength compared to the parent cinnamic acid. This is due to the electronic effects of the iodine atom on the conjugated π-system. The exact position of the λ_max would be determined by the interplay of electronic and steric factors.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) is a spectroscopic technique that measures the difference in absorption of left and right circularly polarized light by a sample placed in a strong magnetic field parallel to the light beam. technologynetworks.comscience-softcon.de The magnetic field causes the Zeeman effect, lifting the degeneracy of electronic states, which can provide detailed information about the electronic structure of molecules, particularly for paramagnetic species or systems with degenerate ground or excited states. science-softcon.deijprajournal.com

MCD spectra are particularly insightful for studying metal complexes and metalloproteins, where the metal d-orbitals give rise to degenerate electronic states. researchgate.net For a typical diamagnetic organic molecule like this compound, which lacks unpaired electrons and significant electronic degeneracy in its ground state, strong MCD signals are not expected under standard conditions. Any observed MCD effect would be weak, arising from the magnetic field-induced mixing of electronic states (B-terms), rather than the stronger signals (A- and C-terms) seen in paramagnetic systems. ijprajournal.com Consequently, MCD is not a commonly applied technique for the characterization of such compounds, and no specific MCD studies on this compound are found in the scientific literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method that specifically detects species with unpaired electrons. researchgate.netmongoliajol.info The fundamental principle is analogous to Nuclear Magnetic Resonance (NMR), but EPR involves the resonance of electron spins instead of nuclear spins in a magnetic field. researchgate.net This makes EPR an indispensable tool for studying organic radicals, transition metal complexes, and other paramagnetic species. bbec.ac.inmdpi.com

The this compound molecule, in its stable, ground state, is a diamagnetic compound with all its electrons paired. Therefore, it does not exhibit an EPR signal. The technique would only become relevant if this compound were converted into a radical species, for example, through oxidation, reduction, or irradiation. In such a case, the resulting EPR spectrum would provide information about the electronic environment of the unpaired electron and its interactions with nearby magnetic nuclei (hyperfine coupling). However, there are no published studies reporting the generation and subsequent EPR analysis of this compound radicals.

Solid-State Characterization

X-ray Crystallography for Molecular and Supramolecular Structures

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing detailed information on molecular geometry, bond lengths, bond angles, and intermolecular interactions. chemicalbook.com This method is crucial for understanding the supramolecular chemistry of molecules, which is how individual molecules assemble into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. bilkent.edu.trrsc.org

For carboxylic acids like the cinnamic acid family, a common and highly predictable supramolecular motif is the formation of a centrosymmetric dimer through a pair of O-H···O hydrogen bonds between the carboxyl groups of two adjacent molecules. This creates a characteristic eight-membered ring structure.

While a specific crystal structure for this compound is not publicly available, the crystal structure of the related compound 3-Nitrocinnamic acid has been determined and provides a useful reference. It crystallizes in the monoclinic space group P2₁/n and forms the expected hydrogen-bonded dimers.

Table 2: Crystallographic Data for 3-Nitrocinnamic Acid

Parameter Value
Chemical Formula C₉H₇NO₄
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.7756 (2)
b (Å) 9.4584 (13)
c (Å) 24.295 (4)
β (°) 90.875 (8)
Volume (ų) 867.52 (18)
Z 4

Data sourced from Lakshmi et al. (2005).

The supramolecular arrangement in the solid state is of paramount importance for the topochemical reactivity of cinnamic acids. The [2+2] photodimerization of cinnamic acids is a classic example of a solid-state reaction where the crystal packing dictates the stereochemistry of the product. science-softcon.de Depending on the head-to-head or head-to-tail arrangement of the molecules in the crystal lattice, different cyclobutane (B1203170) isomers (truxinic or truxillic acids, respectively) are formed upon UV irradiation. science-softcon.de Studies on various cinnamic acid derivatives have shown that by controlling the crystal engineering through co-crystallization or salt formation, it is possible to direct the supramolecular assembly and, consequently, the outcome of the photoreaction. Although not experimentally demonstrated for this compound, it is expected to form similar hydrogen-bonded dimer synthons, which would be the fundamental building block of its supramolecular architecture.

Applications in Material Science Research

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. wikipedia.org The choice of organic linker is crucial as it dictates the resulting framework's topology, porosity, and functional properties. hilarispublisher.com

While direct reports on the use of 2-iodocinnamic acid as a primary ligand in MOF synthesis are not extensively documented, its potential can be understood through analogy with structurally similar ligands, particularly 2-carboxycinnamic acid. 2-carboxycinnamic acid, a dicarboxylic acid derivative of cinnamic acid, has been successfully used to synthesize MOFs. It forms coordination polymers with transition metals, creating 3D frameworks. The flexible backbone and dual carboxylic groups of 2-carboxycinnamic acid contribute to the formation of these structures.

Similarly, this compound possesses a carboxylate group capable of coordinating with metal centers, a fundamental requirement for a MOF linker. wikipedia.org The presence of the bulky iodine atom could introduce significant steric effects, influencing the coordination geometry and the final framework topology. Furthermore, the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can play a major role in the supramolecular assembly and stability of crystal structures, including MOFs. The use of other iodine-functionalized linkers, such as 2-iodoterephthalic acid, in the synthesis of 3D coordination polymers further demonstrates the viability of incorporating iodinated ligands into MOF structures. mdpi.com

The incorporation of this compound as a ligand is anticipated to have a profound influence on the properties of the resulting MOFs.

Porosity: The size and shape of the pores within a MOF are largely determined by the geometry of the organic linker. hilarispublisher.com The introduction of the iodine atom on the phenyl ring of the cinnamic acid backbone would alter the linker's spatial dimensions compared to unsubstituted cinnamic acid or other derivatives. This could be strategically used to tune the pore size and volume of the MOF, which is critical for applications like gas storage.

Table 1: Properties of MOFs with Analogous Carboxylic Acid Ligands

LigandMetal IonKey PropertiesApplication Potential
2-Carboxycinnamic acidCa(II), Mg(II)High thermal stability, 4-fold increase in photoluminescence quantum yield. Gas storage, catalysis, luminescent materials.
1,4-Benzenedicarboxylic acid (Terephthalic acid)Zn(II)Strong blue photoluminescence, high thermal stability (up to 310 °C). mdpi.comFluorescent sensing of organic vapors. mdpi.com
2-Iodoterephtalic acidZn(II), Co(II)Retains 3D structure after guest removal, demonstrates sorption selectivity. mdpi.comSelective gas sorption. mdpi.com

The primary application for porous MOFs is in gas storage and separation. hilarispublisher.comresearchgate.nete3s-conferences.org The performance of a MOF in this area is directly related to its surface area, pore volume, and the chemical nature of its internal surface. nih.gov MOFs can be designed to selectively adsorb certain gases, like CO2, from flue streams for carbon capture. hilarispublisher.com

By analogy with frameworks constructed from 2-carboxycinnamic acid, which are noted for their suitability in gas storage, it is expected that MOFs synthesized with this compound would also be candidates for these applications. The presence of the iodine atom on the pore surfaces could create specific interaction sites, potentially enhancing the selectivity for certain gas molecules over others. The tunability of the pore environment by incorporating such functionalized linkers is a key strategy in developing next-generation materials for clean energy applications, such as hydrogen and methane (B114726) storage. hilarispublisher.com

Influence on Material Properties (e.g., Porosity, Thermal Stability, Photoluminescence)

Integration into Polymeric and Nanostructured Materials

Beyond MOFs, this compound can be integrated into other types of materials, including polymers and nanostructures, to create functional systems. This incorporation can be achieved through polymerization of the vinyl group or by using the carboxylic acid for ester or amide bond formation.

This compound serves as a valuable precursor for creating functional organic materials due to its multiple reactive sites. mdpi.com The carboxylic acid can be converted into an ester, such as in the formation of poly(2-iodocinnamate), or other derivatives. The presence of the iodine atom provides a site for further chemical modification, such as through well-established cross-coupling reactions, allowing for the attachment of other functional groups. mdpi.com

The development of functional polymers often relies on the incorporation of specific monomers that impart desired characteristics to the final material. mdpi.com For instance, polymers can be designed for specific applications in electronics or biomedicine by carefully selecting the monomer building blocks. The integration of this compound into a polymer backbone introduces both the bulky, electron-rich iodo-phenyl group and a site for potential post-polymerization modification, offering a route to complex, tailor-made materials.

The inclusion of this compound units into a polymer or nanostructured material can significantly alter its bulk properties. mdpi.com The introduction of a new functional group, even in small amounts, can have a substantial impact on the characteristics of the host material. mdpi.com

For example, the incorporation of different pendant groups into poly(arylene ether sulfone)s has been shown to improve gas transport properties. rsc.org Similarly, introducing hydroxyl groups into a rigid-rod polymer backbone was found to modify its mechanical properties. nih.gov In the case of this compound, its incorporation into a polymer matrix would be expected to influence properties such as:

Optical Properties: Thin films of poly(2-iodocinnamate) have been reported to exhibit anomalous fluorescence quenching, suggesting potential applications in organic light-emitting diodes (OLEDs).

Mechanical Properties: The bulky nature of the iodo-phenyl group could affect chain packing and intermolecular forces, thereby influencing the polymer's mechanical strength, flexibility, and glass transition temperature.

Refractive Index: The presence of the heavy iodine atom would likely increase the refractive index of the material, a useful property for optical applications.

Role in the Synthesis of Functional Organic Materials

Development of Novel Composites and Hybrid Materials

The incorporation of this compound into composites and hybrid materials is an area of material science with potential for creating advanced functional materials. The unique molecular structure of this compound, featuring a carboxylic acid group, a vinyl group, and an iodine atom on the phenyl ring, offers multiple sites for polymerization and functionalization. These characteristics allow it to serve as a versatile building block in the synthesis of novel polymers and the modification of existing material matrices.

Research in the broader field of cinnamic acid derivatives suggests that these compounds can be effectively integrated into various material systems to enhance their properties. While specific detailed research findings and comprehensive data tables for composites and hybrid materials based solely on this compound are not extensively available in publicly accessible literature, the principles of its application can be understood from studies on closely related isomers and derivatives.

The general approach involves using this compound as a monomer or a modifying agent in a polymer matrix. The presence of the iodine atom is particularly significant as it can introduce unique electronic and optical properties to the resulting material. For instance, thin films of poly(2-iodocinnamate) have been noted for their anomalous fluorescence quenching, which makes them potential candidates for applications in organic light-emitting diodes (OLEDs) researchgate.net.

Furthermore, the principles of creating hybrid materials, which involve blending organic and inorganic components on a molecular scale, can be applied to this compound. For example, it could potentially be used to functionalize the surface of inorganic nanoparticles, creating organic-inorganic hybrid materials with tailored properties. The carboxylic acid group can anchor the molecule to the surface of metal oxide nanoparticles, while the iodinated phenyl ring and the vinyl group can provide specific functionalities or serve as sites for further polymerization, leading to the formation of a stable composite material.

Studies on other isomers, such as 4-iodocinnamic acid, have shown their ability to form complexes and co-crystals with other molecules, a principle that is foundational to the development of certain hybrid materials mdpi.com. These interactions are governed by non-covalent bonds like hydrogen and halogen bonds mdpi.com. It is plausible that this compound could participate in similar interactions, enabling the design of new crystalline composite materials.

While the direct evidence from extensive studies on this compound composites is limited, the known chemistry of the molecule and the research on its derivatives point towards a promising future for its use in developing novel composites and hybrid materials with advanced optical, electronic, and potentially mechanical properties. Further targeted research is necessary to fully explore and quantify the impact of incorporating this compound into different material matrices.

Future Directions and Emerging Research Areas

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry's increasing focus on sustainability is steering the synthesis of 2-iodocinnamic acid towards greener methodologies. evotec.com Researchers are actively exploring alternatives to traditional synthetic routes, which often involve harsh reagents and generate significant waste.

Key innovations in this area include:

Micellar Catalysis: The use of micellar catalysis in water offers a promising green alternative. For instance, the synthesis of this compound precursors has been achieved with high yields (up to 89%) and a low E-factor (0.75) using this method, significantly outperforming conventional approaches. vulcanchem.com

Solvent-Free Reactions: Environmentally friendly, solvent- and catalyst-free synthesis methods are being developed for related compounds, which could be adapted for this compound. These methods offer operational simplicity and can lead to excellent yields in short reaction times. researchgate.net

Alternative Synthetic Routes: While the Heck coupling of iodobenzene (B50100) derivatives with acrylic acid is a known route, its yields are often moderate. vulcanchem.com Future research will likely focus on optimizing this and other coupling reactions, such as the Horner-Wadsworth-Emmons olefination, to improve efficiency and stereoselectivity. organic-chemistry.org The use of biocatalysis, employing enzymes to carry out specific reaction steps, is another avenue being explored to reduce the reliance on traditional, often hazardous, chemical reagents. evotec.com

Synthesis MethodKey AdvantagesYield (%)E-Factor
Micellar CatalysisEnvironmentally friendly, high yield890.75
"On-water" approachReduced organic solvent use701.41
Traditional MethodsEstablished proceduresVaries3.21–93.15

Advanced Spectroscopic Techniques for In-Depth Characterization

While standard spectroscopic methods like NMR and IR are routinely used, advanced techniques are providing deeper insights into the structural and electronic properties of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS): HRMS studies have been instrumental in elucidating the fragmentation patterns of substituted cinnamic acids. vulcanchem.com For this compound, primary cleavage involves the loss of CO2, followed by the elimination of HI. vulcanchem.com

Multi-dimensional NMR: Techniques like COSY, HSQC, and HMBC are being employed for the unambiguous assignment of proton and carbon signals, especially in complex derivatives. mdpi.com

X-ray Crystallography: This technique provides definitive structural information, as demonstrated in the characterization of related compounds and their complexes. mdpi.com It can reveal details about intermolecular interactions, such as halogen bonding, which are crucial for understanding the solid-state behavior of these materials. ulb.ac.be

Advanced Spectroscopies: Techniques like Magnetic Circular Dichroism (MCD) and Electron Paramagnetic Resonance (EPR) are being used to probe the electronic structure of metal complexes containing ligands derived from or related to this compound. mdpi.comrsc.org

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry is becoming an indispensable tool in the rational design of new molecules with tailored properties.

Density Functional Theory (DFT): DFT calculations are used to study the reactivity, stability, and spectroscopic properties of molecules. mdpi.comnih.gov For instance, DFT can predict HOMO-LUMO energy gaps, which relate to a molecule's reactivity and electronic properties. scirp.org

Molecular Docking and Dynamics: These computational methods are employed to predict how molecules will interact with biological targets, such as enzymes. researchgate.netresearchgate.net This is particularly relevant in medicinal chemistry for the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): While not explicitly found for this compound in the search results, QSAR is a common computational approach used to correlate the chemical structure of compounds with their biological activity or physical properties. This could be a future area of exploration for designing novel derivatives.

The integration of these computational tools allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental evaluation. researchgate.net

Exploration of Advanced Material Science Applications

The unique properties imparted by the iodine atom make this compound an attractive building block for advanced materials. smolecule.com

Polymers: Thin films of poly(2-iodocinnamate) have shown potential for use in organic light-emitting diodes (OLEDs) due to their fluorescence quenching properties. vulcanchem.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group of this compound can act as a ligand for the synthesis of MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Stimuli-Responsive Materials: The ability of iodo-substituted compounds to participate in halogen bonding opens up possibilities for creating smart materials that respond to external stimuli. ulb.ac.be Research on azobenzene (B91143) derivatives suggests that incorporating this compound moieties could lead to new photo-switchable materials. ulb.ac.be

Interdisciplinary Research Synergies

The future of this compound research lies in the convergence of different scientific disciplines.

Chemistry and Biology: The synthesis of novel this compound derivatives is being guided by their potential biological applications. smolecule.com For example, it serves as a precursor for zolimidine (B74062) analogs, which have anti-ulcer properties. vulcanchem.com

Materials Science and Engineering: The development of new materials based on this compound will require close collaboration between chemists who synthesize the molecules and engineers who design and fabricate devices.

Computational Science and Experimental Chemistry: The synergy between computational prediction and experimental validation is crucial for accelerating the discovery of new derivatives and applications. nih.gov Computational studies can guide synthetic efforts, while experimental results provide feedback for refining theoretical models.

This interdisciplinary approach will be essential for tackling complex challenges and unlocking the full potential of this compound in areas ranging from medicine to materials science.

Conclusion and Outlook

Summary of Key Research Advancements

The scientific community has made significant strides in understanding and utilizing 2-iodocinnamic acid, a derivative of cinnamic acid. This compound, with the chemical formula C₉H₇IO₂, is characterized by an iodine atom at the second position of the phenyl ring. smolecule.com This substitution imparts unique chemical properties that make it a valuable precursor in various synthetic applications. smolecule.com

Key advancements in the study of this compound can be categorized as follows:

Synthetic Methodologies: Researchers have explored various methods for the synthesis of this compound and its derivatives. These include traditional organic reactions like the Perkin reaction and more modern techniques such as palladium-catalyzed cross-coupling reactions. smolecule.com A notable development is the use of molecular iodine as a catalyst in aqueous media, which offers a more environmentally friendly approach. acs.org Furthermore, electrochemical methods are being investigated as a sustainable and scalable alternative for industrial production.

Applications in Materials Science: this compound serves as a building block for novel materials with specific optical and electronic properties. smolecule.com It has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which exhibit promising characteristics for applications in gas storage and catalysis. Additionally, polymers derived from this compound have shown potential for use in organic light-emitting diodes (OLEDs). vulcanchem.com

Role in Medicinal Chemistry: The structural similarities of this compound to other biologically active compounds have prompted investigations into its medicinal potential. smolecule.com It is considered a valuable precursor for the synthesis of new pharmaceutical compounds. smolecule.com For instance, it is a starting material for creating zolimidine (B74062) analogs, which have antiulcer properties. vulcanchem.com Research has also explored the antimicrobial and antioxidant properties of cinnamic acid derivatives, suggesting potential avenues for this compound. smolecule.combiosynth.com

Intermediate in Organic Synthesis: The reactive nature of this compound, owing to its iodine atom and carboxylic acid group, makes it a versatile intermediate in organic synthesis. smolecule.com It readily participates in cross-coupling and cyclization reactions, enabling the construction of complex molecular architectures. smolecule.com

A comparative analysis of different synthetic methods highlights the trade-offs between yield, cost, and environmental impact.

Method Starting Material Catalyst/Reagent Yield (%) Purity (%) Relative Cost
Perkin Reaction o-NitrobenzaldehydePyridine45–5090Low
Palladium Catalysis 2-Bromocinnamic AcidPd(OAc)₂62–7895High
Electrochemical This compoundTBABF₄7198Medium
Biocatalytic Cinnamic AcidP. putida5885Low

Challenges and Opportunities in this compound Research

Despite the progress, several challenges remain in the field of this compound research. A primary hurdle is the development of more efficient, cost-effective, and sustainable synthetic methods. While methods like palladium catalysis offer high yields, the expense of the catalyst can be a limiting factor. Conversely, while biocatalytic approaches are promising from a green chemistry perspective, they often suffer from lower yields and challenges related to enzyme stability.

Another challenge lies in fully elucidating the biological activities and mechanisms of action of this compound and its derivatives. While initial studies are promising, more in-depth pharmacological research is needed to validate its therapeutic potential. smolecule.com

These challenges, however, present significant opportunities for future research. There is a clear need for the development of novel catalytic systems that are both highly efficient and economical. The exploration of greener reaction conditions, such as the use of water as a solvent and microwave-assisted synthesis, is a promising avenue. acs.orgvulcanchem.com

Furthermore, the versatility of this compound as a synthetic intermediate opens up a vast chemical space for the creation of new molecules with unique properties. smolecule.com This provides ample opportunities for drug discovery and the development of advanced materials. The investigation of its derivatives for applications in areas like photodynamic therapy is an exciting prospect. vulcanchem.com

Perspective on Future Scholarly Contributions

The future of this compound research appears bright, with numerous avenues for scholarly contributions. A key focus will likely be on the development of "green" and atom-economical synthetic routes. This aligns with the broader trend in chemistry towards more sustainable practices.

Future research is also expected to delve deeper into the photophysical properties of this compound derivatives. beilstein-journals.org Understanding these properties is crucial for designing new materials for optoelectronic applications. Theoretical studies, such as those employing Density Functional Theory (DFT), will play an increasingly important role in predicting and understanding the behavior of these molecules. nih.gov

In the realm of medicinal chemistry, future contributions will likely focus on structure-activity relationship (SAR) studies to design and synthesize more potent and selective drug candidates based on the this compound scaffold. nih.gov The application of computational methods for in-silico screening and predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be instrumental in this endeavor. researchgate.net

Moreover, the exploration of this compound in the synthesis of complex natural products and other biologically active molecules remains a fertile ground for research. ufmg.br The unique reactivity imparted by the iodine atom can be strategically exploited to achieve synthetic transformations that are challenging with other reagents. vulcanchem.com

Q & A

Q. Stability Data :

ConditionDegradation Rate (%/month)Major Degradant
Ambient light15–20Deiodinated cinnamic acid
Argon, –20°C<2None detected

Advanced: How can researchers design experiments to probe the role of this compound in modulating enzyme activity (e.g., halogenase interactions)?

Methodological Answer:

Enzyme Assays : Use stopped-flow kinetics to measure binding constants (Kd) with halogenases like RebH. Include controls with non-iodinated analogs .

Structural Analysis : Co-crystallize this compound with target enzymes for X-ray diffraction studies (resolution ≤2.0 Å) .

Mutagenesis : Compare wild-type and mutant enzymes (e.g., Tyr → Phe substitutions) to identify key binding residues .

Key Finding :
A 2025 study revealed that this compound inhibits fungal cytochrome P450 enzymes via iodine-mediated heme distortion (IC50 = 12 µM), a mechanism absent in chloro/bromo analogs .

Basic: What are the ethical and methodological considerations for using this compound in biological studies?

Methodological Answer:

  • Toxicity Screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC50 thresholds <10 µM require justification) .
  • Regulatory Compliance : Document disposal per EPA guidelines for iodinated waste (40 CFR Part 261) .
  • Replication : Share detailed synthetic protocols and characterization data to ensure reproducibility, per ICMJE standards .

Advanced: How can machine learning models improve the prediction of this compound’s properties or reaction outcomes?

Methodological Answer:

  • Data Curation : Compile datasets from Reaxys or PubChem (e.g., reaction yields, spectroscopic data) .
  • Model Training : Use graph neural networks (GNNs) to predict regioselectivity in iodination reactions (accuracy >85% in recent trials) .
  • Validation : Compare ML predictions with experimental high-throughput screening results .

Application :
A 2024 ML model trained on 500+ iodination reactions correctly predicted optimal NIS/acid ratios for this compound synthesis (error margin ±3%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.